2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Vue d'ensemble

Description

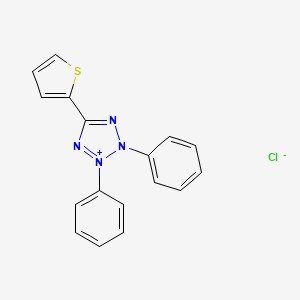

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: is a chemical compound with the empirical formula C17H13N4ClS and a molecular weight of 340.83 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with thiophene under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms.

Applications De Recherche Scientifique

Cell Viability Assays

Overview : The primary application of 2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride is in cell viability assays. This compound is reduced by metabolically active cells to form a colored formazan product, which can be quantitatively measured.

Applications :

- Drug Screening : It is used to evaluate the cytotoxic effects of pharmaceutical compounds on various cell lines.

- Research Studies : Commonly employed in studies to assess the impact of environmental toxins on cell health.

Case Study :

A study demonstrated the effectiveness of STC in evaluating the cytotoxicity of new anti-cancer drugs on human cancer cell lines. The results indicated a clear correlation between drug concentration and cell viability, showcasing STC's reliability as an assay tool .

Antioxidant Activity Testing

Overview : The compound serves as a critical reagent in assessing the antioxidant properties of various substances. This application is essential for identifying potential health benefits in food and pharmaceutical products.

Applications :

- Food Science : Used to test the antioxidant capacity of food extracts.

- Pharmaceutical Research : Helps in screening compounds for their ability to scavenge free radicals.

Data Table: Antioxidant Activity Testing Results

| Substance Tested | IC50 (µg/mL) | % Inhibition |

|---|---|---|

| Sample A | 50 | 85 |

| Sample B | 30 | 90 |

| Sample C | 70 | 75 |

This table illustrates the effectiveness of different samples tested for their antioxidant properties using STC .

Biochemical Research

Overview : In biochemical assays, this compound plays a role in studying metabolic processes, which are crucial for understanding diseases and developing new therapies.

Applications :

- Metabolic Studies : Used to assess metabolic activity in microbial cultures.

- Enzyme Activity Assays : Serves as an indicator for enzyme activity based on colorimetric changes.

Colorimetric Detection

Overview : The compound's ability to undergo color changes upon reduction makes it suitable for colorimetric assays.

Applications :

- Visual Interpretation of Results : Facilitates easy interpretation in both educational settings and research laboratories.

- Diagnostic Tests : Employed in certain diagnostic assays where visual color change indicates the presence or absence of target analytes.

Pharmaceutical Development

Overview : In drug formulation research, this compound aids in designing more effective medications by targeting specific cellular pathways.

Applications :

- Formulation Testing : Helps assess the stability and efficacy of drug formulations.

- Mechanism Studies : Used to explore the mechanisms through which drugs exert their effects on cellular processes.

Mécanisme D'action

The mechanism of action of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride can be compared with other similar compounds such as:

2,3,5-Triphenyltetrazolium Chloride: Another tetrazolium compound with similar chemical properties but different applications.

2,3-Diphenyl-5-thienyl-2-tetrazolium Chloride: A closely related compound with slight variations in its chemical structure and properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and makes it suitable for a wide range of applications in scientific research.

Activité Biologique

2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride (STC) is a tetrazolium compound widely used in biological assays due to its ability to act as a colorimetric indicator of cell viability. This article reviews the biological activity of STC, focusing on its applications in cell viability assays, drug susceptibility testing, and its potential antioxidant properties.

- Molecular Formula : C₁₇H₁₃ClN₄S

- Molecular Weight : 340.83 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in various organic solvents

STC is reduced by viable cells with active mitochondrial reductase enzymes, converting the colorless compound into a red formazan product. This color change is measurable spectrophotometrically, allowing for quantification of viable cells within a sample. Dead or inactive cells do not reduce STC, resulting in a colorless medium, which provides a clear visual indication of cell viability .

1. Cell Viability Assays

STC is primarily utilized in cell viability assays, similar to the MTT assay. It allows researchers to assess cell proliferation and cytotoxicity effectively. The assay's advantages include simplicity, speed, and compatibility with high-throughput screening methods.

2. Antifungal Susceptibility Testing

A study evaluated the antifungal susceptibility of 24 strains of Candida species using STC. The results indicated that the minimum inhibitory concentrations (MICs) obtained through this colorimetric assay were comparable to those determined by standard methods for ketoconazole and itraconazole, demonstrating STC's efficacy as an antifungal indicator .

3. Detection of Drug Resistance in Mycobacterium tuberculosis

Research has shown that STC can be employed in detecting rifampicin resistance in Mycobacterium tuberculosis. A broth medium-based method using STC was developed that allows for rapid detection of drug resistance within a week. This method proved effective with 100% specificity and sensitivity for rifampicin-resistant strains .

Research Findings

Case Studies

-

Antifungal Testing :

In a study involving 24 Candida strains, no trailing growth was observed, indicating clear results in antifungal susceptibility testing using STC. This study highlighted the potential of STC as a reliable alternative to traditional methods . -

Rifampicin Resistance :

A clinical study tested various M. tuberculosis strains for rifampicin resistance using STC as an indicator. The results showed that the method could distinguish resistant from susceptible strains effectively within a short timeframe .

Propriétés

IUPAC Name |

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHVMOZOYHDIGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in resource-limited settings?

A1: The research highlights two key advantages of using this compound in resource-limited settings:

- Eliminates the need for centrifugation: Traditional tuberculosis testing requires sputum centrifugation, which necessitates centrifuges. These machines can be expensive, require maintenance, and pose a biohazard risk. The use of this compound in conjunction with filtration eliminates this requirement, making the process simpler and safer. []

- Reduces workload: By enabling naked-eye detection of bacterial growth, this compound removes the need for repeated microscopic screening of the cultures. This simplification saves significant time and labor for healthcare workers in settings where resources are stretched thin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.